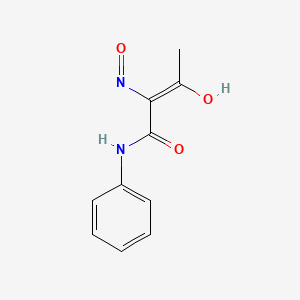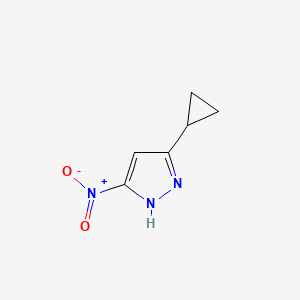![molecular formula C6H5N3OS2 B1436617 2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 119011-50-6](/img/structure/B1436617.png)
2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one and its derivatives have been the subject of extensive research due to their versatile applications in medicinal chemistry. For instance, novel derivatives of Pyrazolo[3,4-d]pyrimidin-4(5H)-one were synthesized and analyzed for their structural properties using various spectroscopic methods. Theoretical calculations were performed to determine the lipophilicity of these compounds, which is crucial for understanding their biological interactions (El-Tombary, 2013).
Pharmacological Activities
Various studies have been conducted to evaluate the pharmacological potentials of this chemical class:
Anti-Inflammatory and Ulcerogenicity Studies:
- Some derivatives of Pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibited significant anti-inflammatory activity and minimal ulcerogenic effects, indicating their potential as safer anti-inflammatory agents (El-Tombary, 2013).
Diuretic Activity:
- Thiazolo[3,2-a]pyrido[3,2-e]pyrimidine derivatives were synthesized and their diuretic, natriuretic, and kaliuretic activities were assessed, revealing structure-activity relationships crucial for their pharmacological effects (Monge et al., 1990).
TRPV1 Antagonists:
- A series of 2,7-diamino-thiazolo[5,4-d]pyrimidines were identified and synthesized as TRPV1 antagonists, showcasing the chemical class's potential in modulating pain perception and inflammation (Lebsack et al., 2009).
Antihyperlipaemic Activity:
- Thieno(2,3-d)pyrimidin-4-(3H) ones demonstrated noteworthy antihyperlipaemic activity, with certain derivatives showing serum triglyceride lowering activity comparable to established drugs (Shishoo et al., 1990).
Pharmacological Screening for Various Activities:
- Derivatives of 5H-thiazolo[3,2-a]pyrimidine-5-ones were synthesized and evaluated for their pharmacological activities, including anti-inflammatory and ulcer inhibitory effects (Doria et al., 1985).
Antiplatelet and Antiphlogistic Activities:
- Novel polycyclic pyrimidine derivatives were developed and screened for anti-aggregatory/antiphlogistic activities, indicating the chemical class's potential in cardiovascular therapeutics (Bruno et al., 2001).
Anti-inflammatory and Antimicrobial Agents:
- Structurally related 1H-pyrazolyl derivatives of thiazolo[4,5-d]pyrimidines were synthesized and evaluated for their anti-inflammatory and antimicrobial activities, demonstrating their dual therapeutic potentials (Bekhit et al., 2003).
Antiviral Activity:
- Thiazolopyrimidine nucleosides like 7-thia-8-oxoguanosine exhibited broad-spectrum antiviral activities against a variety of viruses, highlighting their potential in antiviral therapy (Smee et al., 1990).
Anticonvulsant Activity:
- N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines were synthesized and tested for their anticonvulsant activities, contributing to the field of neuropharmacology (Kelley et al., 1995).
Gastroprotective Activity:
- 4H-pyrido[1,2-a]pyrimidin-4-ones were synthesized and their cytoprotective effects against gastric damage were investigated, indicating their potential in managing gastric ulcers (Hermecz et al., 1992).
Mécanisme D'action
Mode of Action
2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one acts as an inhibitor of Topoisomerase I . It binds to the enzyme and prevents it from relieving the torsional strain in DNA during replication and transcription. This inhibition disrupts the normal functioning of the DNA processes .
Pharmacokinetics
For instance, its solubility could influence absorption, and its metabolic stability could affect its distribution and excretion .
Result of Action
The molecular effect of this compound’s action is the inhibition of Topoisomerase I, leading to disruption of DNA processes . On a cellular level, this can result in cell cycle arrest and apoptosis, particularly in cancer cells .
Analyse Biochimique
Biochemical Properties
2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to inhibit the activity of poly (ADP-ribose) polymerase-1, an enzyme involved in DNA repair . This inhibition can lead to increased DNA damage in cancer cells, thereby enhancing the efficacy of certain anticancer therapies. Additionally, this compound may interact with other biomolecules such as neuropeptides and estrogen receptors, modulating their activity and contributing to its diverse biological effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . It also affects cell signaling pathways such as the NF-kB pathway, which plays a crucial role in inflammation and immune responses . Furthermore, this compound can alter gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding interaction with specific biomolecules. For instance, this compound can bind to the active site of poly (ADP-ribose) polymerase-1, inhibiting its activity and preventing DNA repair . Additionally, this compound can act as an enzyme inhibitor or activator, depending on the target enzyme. It may also influence gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of DNA repair enzymes, resulting in increased DNA damage and apoptosis in cancer cells . In vivo studies have also demonstrated that prolonged administration of this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit the activity of target enzymes and proteins, leading to therapeutic effects such as reduced tumor growth and inflammation . At high doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing significant toxicity . These findings highlight the importance of optimizing the dosage of this compound to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . For example, it may inhibit glycolytic enzymes, leading to reduced glucose metabolism and energy production in cancer cells . These metabolic effects contribute to the overall biological activity of this compound and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters and multidrug resistance proteins . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . These factors collectively determine the localization and accumulation of this compound, influencing its overall biological effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and nuclear proteins to modulate gene expression . Alternatively, it may accumulate in the mitochondria, influencing mitochondrial function and apoptosis . The subcellular localization of this compound is a key determinant of its biological activity and therapeutic potential.
Propriétés
IUPAC Name |
2-methylsulfanyl-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS2/c1-11-6-9-4-3(12-6)5(10)8-2-7-4/h2H,1H3,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCCFCWTEILHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119011-50-6 | |
| Record name | 2-(methylsulfanyl)-4H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cobalt;2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;hydrate](/img/structure/B1436540.png)

![5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole](/img/structure/B1436542.png)
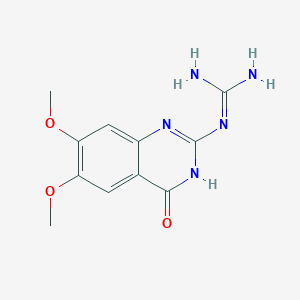
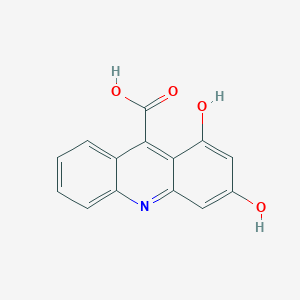
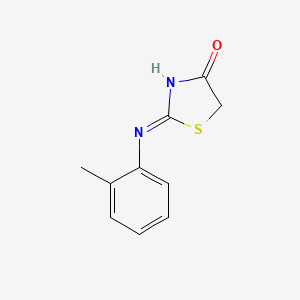
![1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1436546.png)
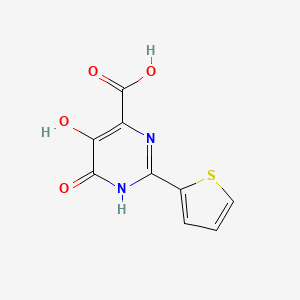
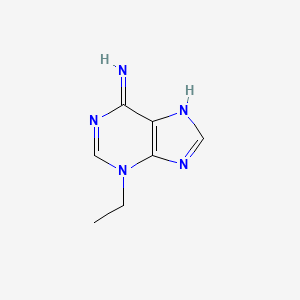
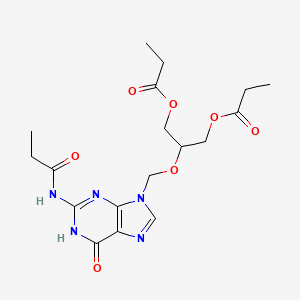
![2-Amino-7-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1436551.png)
